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A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinase (JAK) inhibitors represent a significant advancement in the treatment of various

inflammatory and autoimmune diseases. These small molecules target the JAK-STAT signaling

pathway, a critical mediator of cytokine signaling involved in immune cell development,

activation, and function. Upadacitinib (Rinvoq®) is a second-generation JAK inhibitor that

exhibits selectivity for JAK1.[1] This guide provides a head-to-head comparison of Upadacitinib

with other notable JAK inhibitors, highlighting differences in their chemical properties,

selectivity, and preclinical efficacy.

Due to the lack of specific, publicly available experimental data for a compound identified as

"Jak-IN-4," this guide will compare Upadacitinib to a selection of other well-characterized JAK

inhibitors with varying selectivity profiles to provide a comprehensive overview for the research

community.

Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these inhibitors is

crucial for their development and application in experimental settings.
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Property Upadacitinib

IUPAC Name

(3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-

e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-

1-carboxamide[2]

Synonyms ABT-494[2]

Molecular Formula C₁₇H₁₉F₃N₆O[3]

Molecular Weight 380.37 g/mol [3]

CAS Number 1310726-60-3[3]

Chemical Structure

Mechanism of Action and Signaling Pathway
JAK inhibitors function by competing with ATP for the binding site on the kinase domain of JAK

enzymes, thereby preventing the phosphorylation and activation of Signal Transducers and

Activators of Transcription (STATs). This blockade of the JAK-STAT pathway ultimately

modulates the transcription of genes involved in inflammatory and immune responses.
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Figure 1. Simplified JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
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In Vitro Efficacy: JAK Selectivity Profile
The selectivity of JAK inhibitors for the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2)

is a key determinant of their biological effects and safety profiles. The half-maximal inhibitory

concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological

or biochemical function.

Inhibitor
JAK1 IC₅₀
(nM)

JAK2 IC₅₀
(nM)

JAK3 IC₅₀
(nM)

TYK2 IC₅₀
(nM)

Selectivity
Profile

Upadacitinib 43[4] 120[3] 2300[3] 4700[3]
JAK1

Selective

Note: IC50 values can vary between different experimental assays and conditions.

Experimental Protocols
JAK Inhibition Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase

activity of a specific JAK isoform.
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Experimental Workflow

Start: Recombinant JAK Enzyme
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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